molecular formula C15H22N2 B2592712 1-Benzyl-1-azaspiro[4.4]nonan-3-amine CAS No. 2243520-79-6

1-Benzyl-1-azaspiro[4.4]nonan-3-amine

Cat. No. B2592712
CAS RN: 2243520-79-6
M. Wt: 230.355
InChI Key: LOKQKEKVEZJMDA-UHFFFAOYSA-N
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Description

1-Benzyl-1-azaspiro[4.4]nonan-3-amine is a chemical compound with the CAS Number: 2243520-79-6 . It has a molecular weight of 230

Scientific Research Applications

Antiviral and Antimicrobial Properties

The structural scaffold similar to 1-Benzyl-1-azaspiro[4.4]nonan-3-amine, specifically 1-thia-4-azaspiro[4.5]decan-3-one derivatives, has been synthesized and evaluated for its anti-coronavirus activity. These compounds demonstrated significant inhibition of human coronavirus replication, highlighting their potential in antiviral drug development (Apaydın et al., 2019). Similarly, 4-thiazolidinone derivatives, related in structure, showed promising antimycobacterial activities, further emphasizing the scaffold's applicability in developing treatments for microbial infections (Srivastava et al., 2005).

Anticonvulsant Activity

The anticonvulsant properties of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane have been studied, revealing that certain derivatives exhibit potent activity against seizures. This investigation not only sheds light on the therapeutic potential of these compounds but also enhances our understanding of structure-activity relationships within this class of chemicals (Obniska et al., 2005).

Nematicidal Activity

Research into N-cyclohexylidene-N-phenylamines, which share a structural motif with this compound, has demonstrated effective nematicidal activity against parasitic nematodes. This finding suggests the potential utility of these compounds in agricultural applications to protect crops from nematode infestations (Srinivas et al., 2008).

Synthetic and Medicinal Chemistry

The versatility of the this compound scaffold is further underscored by its use in the synthesis of diverse chemical entities. For instance, its derivatives have been employed as synthons in peptide synthesis, providing a novel route to complex amino acids and peptides, which are crucial in drug discovery and development (Stamm et al., 2003). Furthermore, the spirocyclic nature of these compounds has been explored in the creation of new molecular architectures, opening new avenues for the development of bioactive molecules with potential therapeutic applications (Wipf et al., 2004).

properties

IUPAC Name

1-benzyl-1-azaspiro[4.4]nonan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c16-14-10-15(8-4-5-9-15)17(12-14)11-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKQKEKVEZJMDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(CN2CC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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